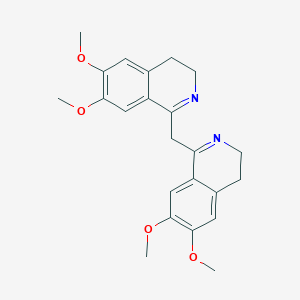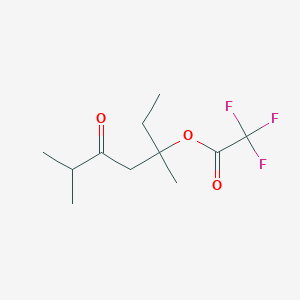![molecular formula C13H18O3 B14500191 3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid CAS No. 64730-72-9](/img/structure/B14500191.png)
3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid typically involves the hydroxylation of ibuprofen. One common method is the reaction of ibuprofen with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from commercially available ibuprofen. The process includes hydroxylation, purification, and crystallization to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a ketone or carboxylic acid.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent ibuprofen compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-keto-ibuprofen or 2-carboxy-ibuprofen.
Reduction: Formation of ibuprofen.
Substitution: Formation of various substituted ibuprofen derivatives.
Scientific Research Applications
3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is widely used in scientific research due to its pharmacological properties :
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its anti-inflammatory and analgesic effects, and its role as a metabolite of ibuprofen.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Ibuprofen: The parent compound, widely used as an NSAID.
2-Hydroxyibuprofen: Another hydroxylated derivative of ibuprofen.
1-Hydroxyibuprofen: A positional isomer with the hydroxyl group at the 1-position
Uniqueness: 3-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid is unique due to its specific hydroxylation pattern, which influences its pharmacokinetic and pharmacodynamic properties. This compound serves as a crucial reference material in pharmaceutical research and quality control, distinguishing it from other similar compounds .
Properties
CAS No. |
64730-72-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12,14H,7-8H2,1-2H3,(H,15,16) |
InChI Key |
GSVPDLNMVPXACN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


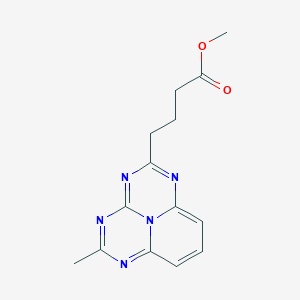

![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1-Chloro-3-[2-(dihydroxyphosphinothioylmethyl)phenyl]propan-2-ol](/img/structure/B14500135.png)
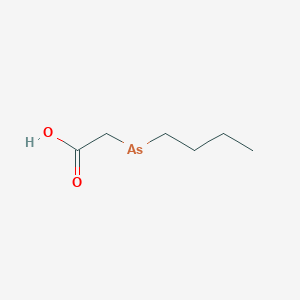
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

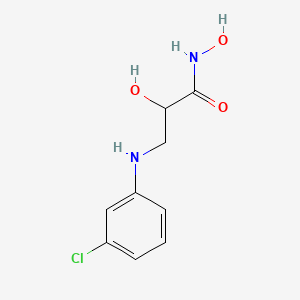

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
